

Preclinical Validation of Fadraciclib: A Comparative Guide

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Compound of Interest

Compound Name: Cifea

Cat. No.: B10772417

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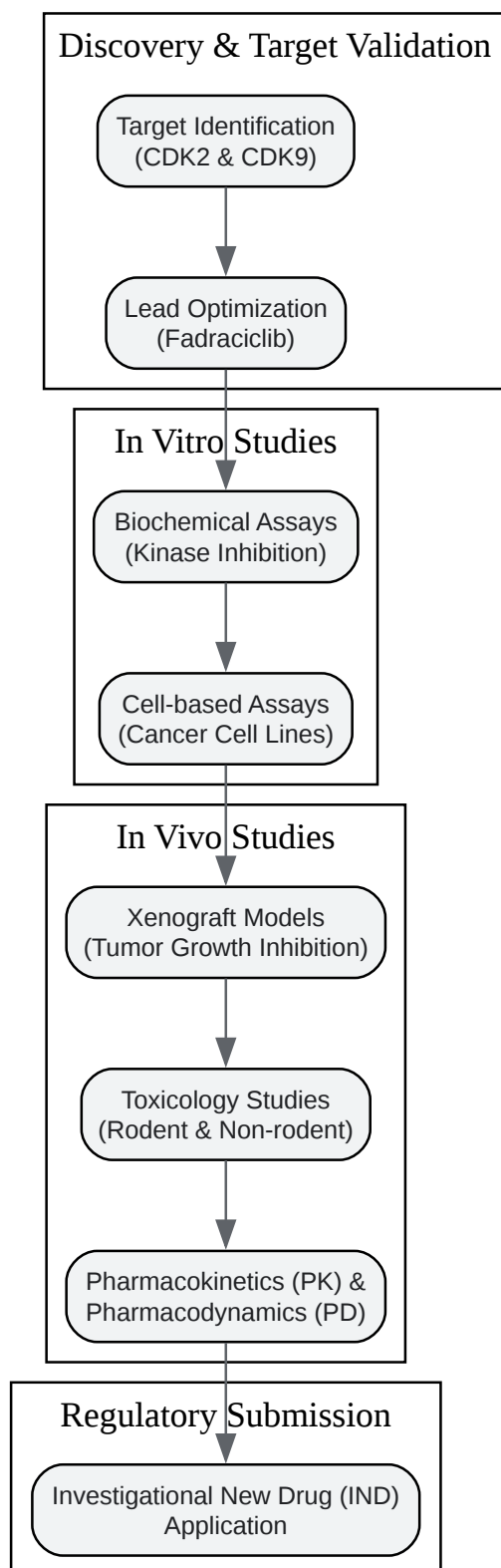
This guide provides an objective comparison of Fadraciclib's performance with other alternatives, supported by available data and detailed experimental methodologies.

Overview of Fadraciclib

Fadraciclib is an orally available, potent, and selective inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). These kinases are crucial regulators of the cell cycle and gene transcription, respectively. Dysregulation of CDK2 and CDK9 activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. By inhibiting both CDK2 and CDK9, Fadraciclib is designed to induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of Fadraciclib

The following diagram illustrates the mechanism of action of Fadraciclib, targeting the cell cycle and transcriptional machinery.



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